molecular formula C18H12N2O4 B14193726 2,3-Bis(4-cyanophenyl)butanedioic acid CAS No. 849139-21-5

2,3-Bis(4-cyanophenyl)butanedioic acid

Cat. No.: B14193726
CAS No.: 849139-21-5
M. Wt: 320.3 g/mol
InChI Key: YITHJQMZSGPKGR-UHFFFAOYSA-N
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Description

2,3-Bis(4-cyanophenyl)butanedioic acid is an organic compound with the molecular formula C18H10N2O4 It is characterized by the presence of two cyanophenyl groups attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-cyanophenyl)butanedioic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation step to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-cyanophenyl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can yield dihydro derivatives.

    Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the cyanophenyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Substituted cyanophenyl derivatives.

Scientific Research Applications

2,3-Bis(4-cyanophenyl)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-cyanophenyl)butanedioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-hydroxyphenyl)butanedioic acid
  • 2,3-Bis(4-methoxyphenyl)butanedioic acid
  • 2,3-Bis(4-aminophenyl)butanedioic acid

Uniqueness

2,3-Bis(4-cyanophenyl)butanedioic acid is unique due to the presence of cyanophenyl groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .

Properties

CAS No.

849139-21-5

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

2,3-bis(4-cyanophenyl)butanedioic acid

InChI

InChI=1S/C18H12N2O4/c19-9-11-1-5-13(6-2-11)15(17(21)22)16(18(23)24)14-7-3-12(10-20)4-8-14/h1-8,15-16H,(H,21,22)(H,23,24)

InChI Key

YITHJQMZSGPKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)C(=O)O)C(=O)O

Origin of Product

United States

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